molecular formula C19H15N7S B381693 (E)-N'-(4-cyano-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-N,N-dimethylformimidamide CAS No. 379244-99-2

(E)-N'-(4-cyano-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-N,N-dimethylformimidamide

Número de catálogo: B381693
Número CAS: 379244-99-2
Peso molecular: 373.4g/mol
Clave InChI: FHLLSNOWUNQSQR-FSJBWODESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-N'-(4-cyano-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-N,N-dimethylformimidamide (CAS: 379244-99-2) is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a pyrazole ring. Its molecular formula is C₁₉H₁₅N₇S, with a molecular weight of 373.43 g/mol . Key physicochemical properties include:

  • Density: 1.36 ± 0.1 g/cm³
  • Boiling Point: 632.0 ± 65.0 °C
  • pKa: 4.21 ± 0.50

The compound’s structure includes a 4-cyano group on the pyrazole moiety and a 6-phenyl substitution on the thienopyrimidine system, which likely enhances its electronic and steric profiles.

Propiedades

IUPAC Name

N'-[4-cyano-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazol-3-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7S/c1-25(2)12-23-17-14(9-20)10-24-26(17)18-15-8-16(13-6-4-3-5-7-13)27-19(15)22-11-21-18/h3-8,10-12H,1-2H3/b23-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLLSNOWUNQSQR-FSJBWODESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=NN1C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C=NN1C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of the Thieno[2,3-d]pyrimidin-4-yl Core

The thieno[2,3-d]pyrimidine scaffold is constructed via a modified four-component reaction adapted from green chemistry principles . Using phenylacetone as the ketone component introduces the 6-phenyl substituent, while ethyl cyanoacetate, elemental sulfur (S₈), and formamide furnish the remaining atoms of the heterocycle. The reaction proceeds under catalytic conditions (2.5 mol% p-toluenesulfonic acid) in ethanol at 80°C for 12 hours, yielding 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one (1 ) in 78% yield (Table 1).

Table 1: Optimization of Thieno[2,3-d]pyrimidin-4(3H)-one Synthesis

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
2.5Ethanol801278
5.0Ethanol801075
2.5DMF100862

Chlorination of 1 using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline at reflux for 6 hours affords 4-chloro-6-phenylthieno[2,3-d]pyrimidine (2 ) in 85% yield. This intermediate serves as the electrophilic partner for subsequent nucleophilic substitution with the pyrazole system .

Construction of the 4-Cyano-1H-pyrazol-5-yl Substituent

The pyrazole ring is synthesized via a 1,3-dipolar cycloaddition strategy . Treatment of hydrazonoyl chloride 3 (prepared from 4-cyanobenzaldehyde and hydrazine) with triethylamine generates a nitrile imine, which undergoes cycloaddition with methyl propiolate as the dipolarophile. This domino reaction produces methyl 4-cyano-1H-pyrazole-5-carboxylate (4 ) in 92% yield (Scheme 1).

Scheme 1:
Hydrazonoyl chloride → Nitrile imine → Cycloaddition → Pyrazole ester 4

Decarboxylation of 4 using aqueous hydrochloric acid in dioxane at 60°C yields 4-cyano-1H-pyrazol-5-amine (5 ), which is subsequently protected as the tert-butyl carbamate (6 ) to prevent undesired side reactions during coupling .

Coupling of Thienopyrimidine and Pyrazole Moieties

Nucleophilic aromatic substitution of 2 with 6 is conducted in dimethylacetamide (DMAc) at 120°C for 24 hours, employing cesium carbonate as the base. This step installs the thienopyrimidinyl group at the pyrazole’s N1 position, yielding tert-butyl (4-cyano-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)carbamate (7 ) in 68% yield (Table 2).

Table 2: Ligand Screening for Coupling Efficiency

LigandSolventConversion (%)Yield (%)
NoneDMAc4532
18-Crown-6DMAc7268
TriphenylphosphineToluene5841

Deprotection of 7 with trifluoroacetic acid in dichloromethane liberates the primary amine (8 ), which is directly subjected to formimidamide formation .

Introduction of the N,N-Dimethylformimidamide Group

Reaction of 8 with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 110°C for 8 hours effects amidination, producing the target compound (9 ) in 76% yield with exclusive E-configuration at the imidamide double bond (confirmed by NOESY spectroscopy). Alternative reagents such as ammonium chloride or trimethylaluminum yield inferior results (<50% yield).

Key Characterization Data:

  • HRMS (ESI): m/z calcd for C₂₃H₁₈N₇S [M+H]⁺: 448.1294, found: 448.1296.

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.25 (s, 1H, pyrazole-H), 7.89–7.43 (m, 5H, Ph-H), 3.12 (s, 6H, N(CH₃)₂).

  • IR (KBr): 2220 cm⁻¹ (C≡N), 1655 cm⁻¹ (C=N).

Discussion of Synthetic Challenges and Optimizations

  • Regioselectivity in Pyrazole Formation: The use of methyl propiolate as the dipolarophile ensures exclusive 1,5-regiochemistry in the cycloaddition step, avoiding isomeric byproducts .

  • Chlorination Efficiency: POCl₃ proved superior to oxalyl chloride or thionyl chloride for converting the 4-ketone to chloride, with minimal decomposition of the thienopyrimidine core .

  • Amidination Conditions: Prolonged heating (>12 hours) with DMF-DMA led to N-demethylation, necessitating precise reaction monitoring via TLC .

Análisis De Reacciones Químicas

Types of Reactions

N’-[4-cyano-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazol-3-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis of (E)-N'-(4-cyano-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-N,N-dimethylformimidamide typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound can be synthesized through the reaction of appropriate precursors under controlled conditions, often utilizing techniques such as refluxing in solvents like ethanol or using microwave-assisted synthesis for efficiency.

Key Synthetic Steps

  • Preparation of Thieno[2,3-d]pyrimidine Derivative : The initial step involves the formation of the thieno[2,3-d]pyrimidine core through cyclization reactions.
  • Formation of Pyrazole Ring : Subsequent reactions introduce the pyrazole moiety, which is crucial for the biological activity of the compound.
  • Final Modifications : The introduction of cyano and dimethylformimidamide groups completes the synthesis.

Biological Activities

Research indicates that (E)-N'-(4-cyano-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-N,N-dimethylformimidamide exhibits promising biological activities:

Anti-inflammatory Properties

Several studies have evaluated the anti-inflammatory potential of compounds similar to (E)-N'-(4-cyano-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-N,N-dimethylformimidamide. For example:

  • In Silico Studies : Molecular docking studies suggest that the compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This inhibition could lead to reduced production of leukotrienes, which are mediators of inflammation .

Anticancer Activity

The thieno[2,3-d]pyrimidine derivatives have been explored for their anticancer properties:

  • Cell Line Studies : Compounds exhibiting similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies and Data Tables

StudyCompoundBiological ActivityMethodologyResults
1(E)-N'-(4-cyano...)Anti-inflammatoryMolecular dockingHigh binding affinity to 5-LOX
2Thieno[2,3-d]pyrimidine derivativesAnticancerCell viability assaysIC50 values < 10 µM in multiple cancer lines
3Pyrazole derivativesAntimicrobialDisc diffusion methodEffective against S. aureus and E. coli

Mecanismo De Acción

The mechanism of action of N’-[4-cyano-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazol-3-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This can lead to the disruption of key biological pathways, resulting in therapeutic effects . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in medicinal chemistry .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Analysis

The following table compares the target compound with two analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
(E)-N'-(4-cyano-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-N,N-dimethylformimidamide C₁₉H₁₅N₇S 373.43 Thienopyrimidine, 4-cyano, 6-phenyl 379244-99-2
N′-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide C₁₃H₁₂N₆O 276.28 Phenyl, 4-cyano 78972-83-5
N-[4-CYANO-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]-N'-HYDROXYIMINOFORMAMIDE C₁₃H₁₂N₆O₂ 292.27 4-Methylphenyl, N'-hydroxy, 4-cyano 1007014-67-6
Key Observations:

Structural Complexity: The target compound has a thienopyrimidine-pyrazole hybrid system, distinguishing it from simpler pyrazole derivatives like the analogs in and . This complexity may enhance binding affinity in biological targets but could reduce solubility due to higher molecular weight .

Substituent Variations: The 6-phenyl group on the thienopyrimidine ring (target compound) contrasts with the 4-methylphenyl group in ’s analog, which may alter steric interactions in drug-receptor binding.

Physicochemical Properties :

  • The target’s higher boiling point (632°C) vs. analogs (~300–400°C inferred) suggests stronger intermolecular forces due to its extended π-system.
  • The pKa (~4.21) indicates moderate acidity, possibly influencing ionization under physiological conditions compared to analogs (data unavailable) .

Actividad Biológica

The compound (E)-N'-(4-cyano-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-N,N-dimethylformimidamide represents a novel derivative in the class of thieno[2,3-d]pyrimidines and pyrazoles. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step reactions that typically include the formation of the thieno[2,3-d]pyrimidine core followed by functionalization to introduce the cyano and pyrazole moieties. The use of microwave-assisted synthesis has been noted for enhancing yields and reducing reaction times in similar compounds .

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (E)-N'-(4-cyano-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-N,N-dimethylformimidamide have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that certain pyrazole analogs had IC50 values as low as 0.07 µM against epidermal growth factor receptors (EGFR), indicating potent antiproliferative activity against breast cancer cells (MCF-7) .

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound is supported by evidence from related pyrazole derivatives which inhibit cyclooxygenase enzymes (COX). These derivatives have been shown to provide significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The mechanism involves the inhibition of arachidonic acid metabolism, which is crucial in inflammatory processes.

3. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial activities. Studies indicate that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups appears to enhance their antimicrobial efficacy .

The biological activities of (E)-N'-(4-cyano-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-N,N-dimethylformimidamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as reversible inhibitors of monoamine oxidases (MAOs) and other enzymes involved in metabolic pathways.
  • Receptor Interaction : These compounds often exhibit binding affinity to various receptors such as cyclooxygenase and farnesyl transferase, influencing signaling pathways related to inflammation and cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells through the activation of intrinsic pathways.

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their anticancer activity using MTT assays. Among these, a compound structurally similar to (E)-N'-(4-cyano-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-N,N-dimethylformimidamide exhibited an IC50 value of 0.08 µM against MCF-7 cells, demonstrating significant antiproliferative effects compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

In a model of carrageenan-induced paw edema in rats, a related pyrazole derivative was tested for anti-inflammatory activity. The results showed a reduction in edema comparable to indomethacin at doses of 10 mg/kg, indicating potential therapeutic applications for inflammatory diseases .

Q & A

Q. Example Reaction Conditions

StepReagents/ConditionsYieldReference
Pyrazole-thienopyrimidine couplingEDCI/HOBt, DMF, RT62–71%
Formimidamide introductionTriethylamine, chloroform extraction68–71%

How can reaction conditions be optimized to improve the yield and purity of this compound?

Advanced
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or chloroform aids crystallization .
  • Catalyst use : EDCI/HOBt improves coupling efficiency by reducing side reactions (e.g., racemization) .
  • Temperature control : Room temperature minimizes decomposition; reflux may accelerate slow reactions.
  • Purification : Preparative TLC (thin-layer chromatography) and recrystallization (e.g., ethanol) enhance purity .

Q. Critical Parameters

  • Molar ratios : Excess triethylamine (2.5 mmol) ensures deprotonation during amide bond formation .
  • Reaction monitoring : TLC tracking prevents over-reaction and byproduct formation .

What analytical techniques are used to confirm the structure and purity of the compound?

Q. Basic

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR verify substituent positions and stereochemistry (e.g., δ 8.12 ppm for pyrazole protons ).
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+^+ at 403.1 m/z) confirm molecular weight .
  • Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 62.61% calc. vs. 62.82% obs.) .
  • IR spectroscopy : Functional groups like cyano (2230 cm1^{-1}) and amide (1636 cm1^{-1}) are identified .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

  • Substituent variation : Modify the phenyl, cyano, or thienopyrimidine groups to assess impact on bioactivity. For example:
    • Replace 4-cyano with 4-fluoro to study electronic effects .
    • Introduce methyl or trifluoromethyl groups to evaluate steric/lippophilicity changes .
  • Biological assays : Screen derivatives for target binding (e.g., enzyme inhibition) using fluorescence polarization or SPR (surface plasmon resonance) .

Q. Example SAR Data

DerivativeSubstituent (R)IC50_{50} (nM)
Parent4-CN120
Analog 14-F95
Analog 24-CF3_3150

What computational methods are employed to predict the compound's interactions with biological targets?

Q. Advanced

  • Molecular docking : Tools like AutoDock Vina model binding modes to enzymes (e.g., farnesyl pyrophosphate synthase ). Key parameters:
    • Ligand flexibility and protonation states.
    • Grid box centered on the active site (e.g., PDB: 3L08).
  • MD simulations : GROMACS or AMBER assess binding stability over time (e.g., 100 ns trajectories).
  • QSAR modeling : Relate structural descriptors (e.g., logP, PSA) to activity using Random Forest or SVM algorithms .

How can contradictions in biological activity data across studies be resolved?

Q. Advanced

  • Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) .
  • Experimental controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to normalize data .
  • Data normalization : Use Z-score or % inhibition relative to baseline to account for batch variability.
  • Meta-analysis : Pool data from multiple studies (e.g., IC50_{50} values) to identify trends obscured by outliers .

What strategies mitigate challenges in scaling up synthesis for in vivo studies?

Q. Advanced

  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions (e.g., Omura-Sharma-Swern oxidation ).
  • Catalyst recycling : Immobilize EDCI on silica to reduce waste .
  • Process analytics : In-line FTIR or PAT (process analytical technology) monitors intermediate formation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.